molecular formula C17H21N3O3S B12497611 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B12497611
M. Wt: 347.4 g/mol
InChI Key: LUAGTPKAQVAJRR-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridine ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: Nitration of 2,3-dimethylaniline to introduce a nitro group.

    Reduction: Reduction of the nitro group to form 2,3-dimethyl-N-methylaniline.

    Sulfonylation: Reaction of 2,3-dimethyl-N-methylaniline with a sulfonyl chloride to introduce the sulfonyl group.

    Acylation: Acylation of the resulting sulfonylated aniline with pyridin-4-ylmethyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic applications.

    Materials Science: Exploration of its properties for the development of new materials with specific functionalities.

    Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and pyridine ring are key functional groups that contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-5-ylmethyl)acetamide

Uniqueness

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O3S/c1-13-5-4-6-16(14(13)2)20(24(3,22)23)12-17(21)19-11-15-7-9-18-10-8-15/h4-10H,11-12H2,1-3H3,(H,19,21)

InChI Key

LUAGTPKAQVAJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C)C

Origin of Product

United States

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